Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Functional Groups: The functional groups are introduced through various reactions such as esterification, amidation, and acylation.
Final Assembly: The final compound is assembled by coupling the intermediate products through reactions such as nucleophilic substitution or condensation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
5627-27-0 |
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Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H19NO5S/c1-5-7-12(18)21-8-11(17)16-14-13(15(19)20-6-2)9(3)10(4)22-14/h5,7H,6,8H2,1-4H3,(H,16,17) |
InChI Key |
IXTXJSYKICCXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC(=O)C=CC |
Origin of Product |
United States |
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